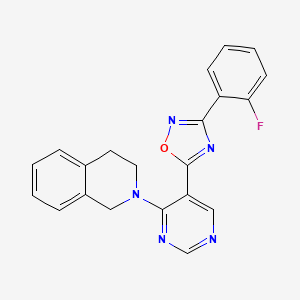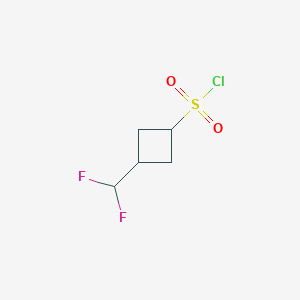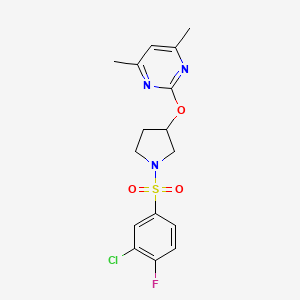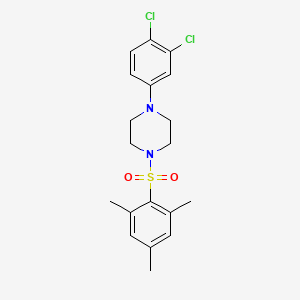
5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H16FN5O and its molecular weight is 373.391. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound is part of a broader category of heterocyclic compounds that have seen significant interest due to their versatile chemical properties and potential applications in various fields of scientific research. For instance, compounds containing the 1,2,4-oxadiazole moiety have been explored for their synthetic routes and potential in creating various derivatives. One study demonstrated a general method for preparing 4-substituted pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides through reductive cleavage of the N–O bond of the 1,2,4-oxadiazole ring, indicating a pathway for generating structurally diverse compounds for further evaluation in medicinal chemistry (Korbonits et al., 1987).
Antimicrobial Applications
Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in addressing the need for new antimicrobial agents. For example, a study on quinoline-oxadiazole-based azetidinone derivatives highlighted their characterization and effectiveness against various strains of bacteria and fungi, suggesting the utility of the oxadiazole core in developing new antimicrobials (Dodiya et al., 2012).
Potential in Drug Discovery
The structural motif of 1,2,4-oxadiazole, as part of the larger compound's structure, is notable for its incorporation into drug design efforts. These efforts include the development of novel compounds with potential analgesic, anti-inflammatory, and anti-protozoal activities. For instance, research into novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs has identified compounds with significant in vitro antimicrobial activity, highlighting the chemical versatility and biological relevance of such structures in therapeutic development (Desai et al., 2016).
Propriétés
IUPAC Name |
5-[4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-18-8-4-3-7-16(18)19-25-21(28-26-19)17-11-23-13-24-20(17)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11,13H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINICYZFNJXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)

![N-(2-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639567.png)


![4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639570.png)
![{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2639571.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2639573.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2639574.png)
![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)